

Introduction: The Architectural Significance of a Substituted Indole Scaffold

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Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole

CAS No.: 91444-18-7

Cat. No.: B051626

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The indole nucleus is a cornerstone of heterocyclic chemistry, representing a privileged scaffold in a vast array of biologically active compounds and natural products. The specific molecule, **2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole**, is a highly functionalized derivative, embodying features that are of significant interest to medicinal chemists and drug development professionals. Its structure combines the indole core with two strategically placed methoxy groups, which are known to favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1] The presence of methoxy groups can enhance metabolic stability, improve membrane permeability, and provide specific hydrogen bond accepting capabilities, making them a valuable tool in drug design.[1] This guide provides a detailed exploration of the fundamental chemistry of this compound, from its logical synthesis and mechanistic underpinnings to its characterization and potential role as a pharmaceutical building block.[2]

Section 1: Molecular Structure and Physicochemical Properties

The molecule features a central indole ring system. A 4-methoxyphenyl group is attached at the C2 position, a methyl group at the C3 position, and a second methoxy group at the C5 position. This substitution pattern defines its chemical behavior and potential for biological interaction.

Property	Value
IUPAC Name	2-(4-methoxyphenyl)-5-methoxy-3-methyl-1H-indole
Molecular Formula	C ₁₇ H ₁₇ NO ₂
Molecular Weight	267.32 g/mol
Canonical SMILES	<chem>CC1=C(C2=CC=C(C=C2)OC)NC3=C1C=C(C=C3)OC</chem>
Hydrogen Bond Donors	1 (indole N-H)
Hydrogen Bond Acceptors	2 (methoxy oxygens)
logP (Predicted)	~4.2

Section 2: Retrosynthesis and Mechanistic Elucidation via Fischer Indolization

The most robust and historically significant method for constructing the 2,3-disubstituted indole core of this molecule is the Fischer Indole Synthesis.^{[3][4]} First discovered in 1883, this reaction remains a premier strategy due to its reliability and tolerance for a wide range of functional groups.^{[5][6]} The reaction proceeds by the acid-catalyzed thermal cyclization of an arylhydrazone.^{[6][7]}

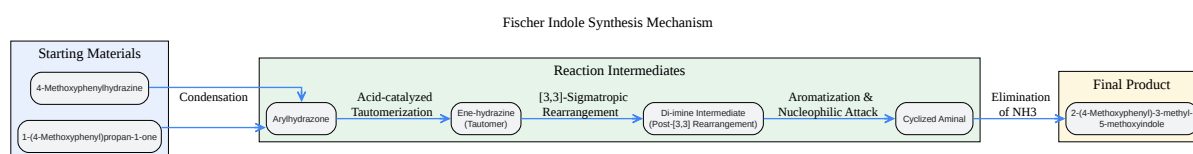
Causality of Synthetic Choice

The selection of the Fischer Indolization is a logical choice driven by the accessibility of the starting materials. The synthesis is designed to build the indole scaffold from two simpler, commercially available or readily synthesized fragments: a substituted arylhydrazine and a ketone. This convergent approach is efficient and allows for modular variation of the substituents.

Reaction Mechanism

The mechanism is a well-studied, elegant cascade of classical organic transformations.[6]

- **Hydrazone Formation:** The process begins with the condensation of (4-methoxyphenyl)hydrazine with 1-(4-methoxyphenyl)propan-1-one to form the key arylhydrazone intermediate.
- **Tautomerization:** In the presence of an acid catalyst, the hydrazone tautomerizes to its ene-hydrazine form.
- **[8][8]-Sigmatropic Rearrangement:** This is the crucial bond-forming step. The ene-hydrazine undergoes a [8][8]-sigmatropic rearrangement (akin to a Claisen rearrangement) to form a di-imine intermediate, breaking a weak N-N bond and forming a strong C-C bond.
- **Aromatization & Cyclization:** The intermediate rearomatizes, followed by a nucleophilic attack of the terminal amine onto one of the imine carbons to form a five-membered heterocyclic aminal.
- **Ammonia Elimination:** The final step involves the acid-catalyzed elimination of a molecule of ammonia from the aminal, which results in the formation of the stable, aromatic indole ring.



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A diagram illustrating the key stages of the Fischer Indole Synthesis.

Experimental Protocol: A Self-Validating Workflow

This protocol outlines a standard laboratory procedure for the synthesis, including in-process checks to ensure reaction completion and purity.

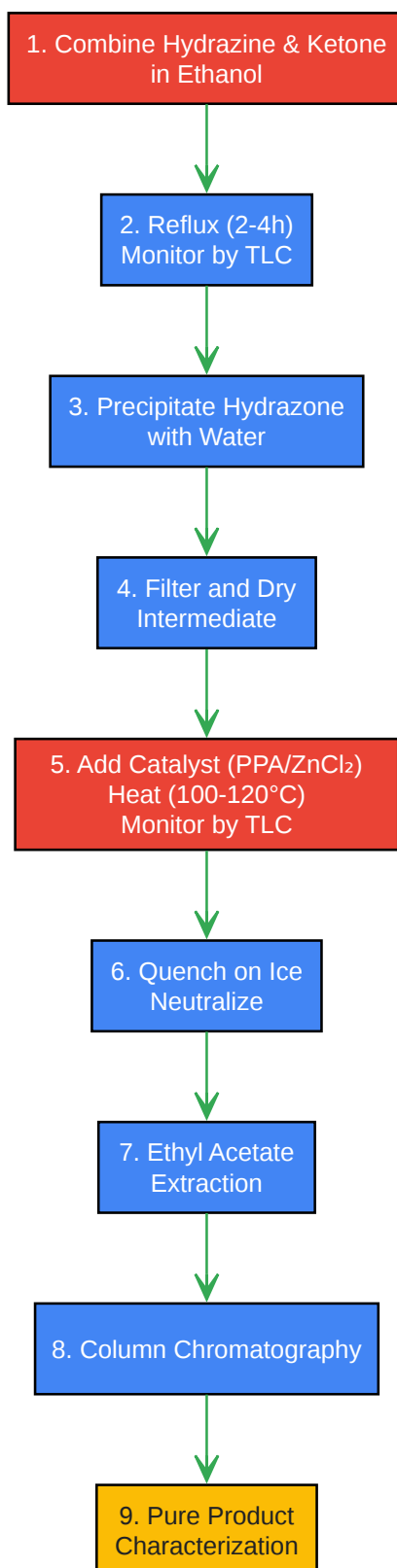
Step 1: Synthesis of the Arylhydrazone Intermediate

- To a solution of 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature to liberate the free hydrazine.
- Add 1-(4-methoxyphenyl)propan-1-one (1.0 eq) to the mixture.
- Heat the reaction mixture to reflux for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
- Upon completion, cool the mixture to room temperature and add cold water to precipitate the hydrazone product.
- Filter the solid, wash with cold water, and dry under vacuum. The product can be used in the next step without further purification if TLC shows a single major spot.

Step 2: Acid-Catalyzed Indolization

- Add the dried arylhydrazone from Step 1 to a flask containing a suitable acid catalyst. Polyphosphoric acid (PPA) is an effective catalyst and can serve as the solvent. Alternatively, a mixture of acetic acid and a Lewis acid like ZnCl_2 can be used.^[6]
- Heat the mixture to 100-120 °C with vigorous stirring for 1-3 hours.
- Monitor the formation of the indole product by TLC.
- After the reaction is complete, cool the mixture and carefully quench by pouring it onto crushed ice with stirring.
- Neutralize the mixture with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate (3 x volume).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel to yield the pure **2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole**.



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Experimental workflow for the two-step synthesis of the target indole.

Section 3: Spectroscopic Characterization Profile (Anticipated)

Structural confirmation of the final product is achieved through a combination of standard spectroscopic techniques. Based on the known effects of the substituents and data from analogous structures, the following spectral data can be anticipated.^{[9][10]}

Technique	Expected Observations
¹ H NMR	<ul style="list-style-type: none">- N-H Proton: A broad singlet around δ 8.0-8.5 ppm.- Aromatic Protons: Multiple signals in the δ 6.8-7.5 ppm range. Protons on the 4-methoxyphenyl ring will appear as two distinct doublets (AA'BB' system). Protons on the indole core will show characteristic couplings.- Methoxy Protons: Two sharp singlets, each integrating to 3H, around δ 3.8-3.9 ppm.- Methyl Protons: A sharp singlet, integrating to 3H, around δ 2.3-2.4 ppm.
¹³ C NMR	<ul style="list-style-type: none">- Indole & Phenyl Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbon bearing the methoxy group (C-O) will be downfield.- Methoxy Carbons: Two signals around δ 55-56 ppm.- Methyl Carbon: A signal in the aliphatic region, around δ 10-12 ppm.
Mass Spec (HRMS)	<ul style="list-style-type: none">- Molecular Ion (M⁺): A prominent peak corresponding to the exact mass of C₁₇H₁₇NO₂.
IR Spectroscopy	<ul style="list-style-type: none">- N-H Stretch: A sharp to medium peak around 3400 cm⁻¹.- C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.- C-O (Ether) Stretch: Strong, characteristic peaks in the 1250-1050 cm⁻¹ region.

Section 4: Chemical Reactivity and Significance in Drug Discovery

The chemical reactivity of **2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole** is primarily governed by the electron-rich nature of the indole nucleus, further enhanced by the two electron-donating methoxy groups.

- **N-H Acidity and Alkylation:** The indole nitrogen is weakly acidic and can be deprotonated with a strong base, allowing for alkylation or acylation at the N1 position to generate further derivatives.
- **Electrophilic Aromatic Substitution:** While the C3 position, the typical site for electrophilic attack on indoles, is blocked by a methyl group, the ring remains activated. Electrophilic substitution may occur at the C4 or C6 positions of the indole core, though conditions would need to be carefully controlled.

From a drug discovery perspective, this molecule serves as an advanced intermediate. The indole scaffold is a well-established pharmacophore found in numerous approved drugs. The specific substitution pattern here—a phenyl group at C2 and a methyl at C3—is common in compounds targeting nuclear receptors, kinases, and other enzyme classes. The methoxy groups provide handles for improving physicochemical properties, a critical aspect of transforming a biologically active "hit" compound into a viable drug candidate.^[1]

Conclusion

2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole is a molecule of significant synthetic and medicinal interest. Its construction is most logically achieved via the venerable Fischer Indole Synthesis, a process rooted in a clear and predictable mechanistic pathway. Its structure is rich with features—an electron-rich aromatic system, hydrogen bonding capabilities, and metabolically relevant functional groups—that make it and its derivatives prime candidates for investigation in modern drug discovery programs. This guide provides the fundamental chemical framework necessary for researchers to synthesize, characterize, and further explore the potential of this valuable heterocyclic compound.

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